Anti-melanoma agent 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

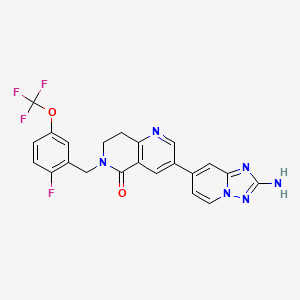

Anti-melanoma agent 2 is a novel compound developed for the treatment of melanoma, a highly aggressive form of skin cancer originating from melanocytes. Melanoma is known for its rapid metastasis and high mortality rate, making the development of effective treatments crucial. This compound has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and selectivity towards melanoma cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-melanoma agent 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification and isolation: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented at each step to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Anti-melanoma agent 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.

Scientific Research Applications

Anti-melanoma agent 2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation in melanoma cells.

Medicine: Explored as a potential therapeutic agent for melanoma treatment, with studies focusing on its efficacy, safety, and pharmacokinetics.

Mechanism of Action

The mechanism of action of Anti-melanoma agent 2 involves multiple molecular targets and pathways:

Inhibition of BRAF kinase: The compound targets the BRAF kinase, a key player in the MAPK signaling pathway, which is often mutated in melanoma cells.

Induction of apoptosis: this compound promotes programmed cell death in melanoma cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Immune modulation: The compound enhances the immune response against melanoma cells by modulating the activity of immune checkpoints and promoting the infiltration of immune cells into the tumor microenvironment.

Comparison with Similar Compounds

Anti-melanoma agent 2 is compared with other similar compounds to highlight its uniqueness:

Vemurafenib: A BRAF inhibitor used in melanoma treatment. This compound has shown higher selectivity and potency in preclinical studies.

Dabrafenib: Another BRAF inhibitor with similar applications. This compound exhibits a different mechanism of action, providing an alternative therapeutic option.

Trametinib: A MEK inhibitor used in combination with BRAF inhibitors. This compound can be used as a monotherapy or in combination with other agents for enhanced efficacy.

Properties

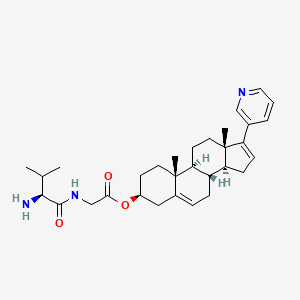

Molecular Formula |

C31H43N3O3 |

|---|---|

Molecular Weight |

505.7 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |

InChI |

InChI=1S/C31H43N3O3/c1-19(2)28(32)29(36)34-18-27(35)37-22-11-13-30(3)21(16-22)7-8-23-25-10-9-24(20-6-5-15-33-17-20)31(25,4)14-12-26(23)30/h5-7,9,15,17,19,22-23,25-26,28H,8,10-14,16,18,32H2,1-4H3,(H,34,36)/t22-,23-,25-,26-,28-,30-,31+/m0/s1 |

InChI Key |

BKNFXZRSSUPTNR-PFZMVSESSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)